Magnolin

概要

説明

Magnolin is a naturally occurring lignan molecule found in various plants, particularly in the Magnolia species. It is known for its multi-bioactive properties, including significant anticancer effects. This compound has been shown to inhibit cell cycle progression, induce apoptosis, and exhibit anti-invasion, antimetastasis, and antiproliferative effects through the modulation of several signaling pathways .

作用機序

Target of Action

Magnolin, a naturally occurring lignan molecule, primarily targets the active pockets of ERK1 and ERK2 . These are important signaling molecules in cancer cell metastasis .

Mode of Action

This compound interacts with its targets, ERK1 and ERK2, by binding to their active pockets . This interaction inhibits the ERKs/RSK2 signaling pathway , which plays a crucial role in cell migration and invasion .

Biochemical Pathways

This compound affects several biochemical pathways. It has been demonstrated to inhibit the cell cycle (G1 and G2/M phase), induce apoptosis, and cause anti-invasion, anti-metastasis, and anti-proliferative effects via the modulation of several pathways . It also inhibits the PI3K/Akt/mTOR signaling pathway and HIF-1α/vascular endothelial growth factor (VEGF)-dependent pathway, and reduces ROS production .

Pharmacokinetics

This compound exhibits dose-independent pharmacokinetics after both intravenous and oral administration . It is rapidly absorbed when given orally . The extent of absolute oral bioavailability ranges from 54.3% to 76.4% for the oral doses examined . This compound is considerably bound to rat plasma proteins, and the binding value is constant (71.3-80.5%) over a concentration ranging from 500 to 10000 ng/mL .

Result of Action

This compound exhibits robust anticancer activity against many cancer cell lines by altering several cancer signaling pathways . It prevents cancer by inhibiting the cell cycle, preventing metastasis, inducing apoptosis, and suppressing cell proliferation and migration . It also promotes autophagy and cell cycle arrest in colorectal cancer cells .

生化学分析

Biochemical Properties

Magnolin is synthesized by linking two chavicol molecules catalyzed by the enzyme laccase . Laccase plays a vital role in oxidizing aromatic substrates, primary phenolics, and diamines or benzenethiols, generating water as a byproduct .

Cellular Effects

This compound has been found to have significant effects on gastric cells. It alleviates macroscopic and histopathological lesions caused by ethanol in the gastric mucosa, improves antioxidant activity, prostaglandin E2 and nitric oxide levels, and decreases lipid peroxidation in the gastric mucosa . It also decreases pro-inflammatory cytokine expressions induced by ethanol .

Molecular Mechanism

The molecular mechanism of this compound involves repressing lipid peroxidation and inflammatory response, and increasing activation of the antioxidant system . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. It has been found to be effective in alleviating lesions caused by ethanol in the gastric mucosa over time .

Dosage Effects in Animal Models

In animal models, this compound has been found to be significantly effective in alleviating gastric damage induced by ethanol/HCl at doses of 2.5, 5, and 10 mg kg –1 .

Metabolic Pathways

準備方法

Synthetic Routes and Reaction Conditions: Magnolin can be extracted from the flowers of Magnolia species. The preparation involves pulverizing the raw material, followed by extraction using solvents such as ethanol. The extract is then subjected to various purification processes, including chromatography, to isolate this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Magnolia flowers. The process includes:

- Pulverizing the raw Magnolia flowers.

- Adding the pulverized material to a solvent (e.g., ethanol) for extraction.

- Filtering and concentrating the extract.

- Purifying the extract using techniques such as column chromatography to obtain pure this compound .

化学反応の分析

Types of Reactions: Magnolin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different bioactivities.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products:

科学的研究の応用

Magnolin has a wide range of scientific research applications, including:

Chemistry: this compound is studied for its chemical properties and potential as a precursor for synthesizing other bioactive compounds.

Biology: Research focuses on this compound’s effects on cellular processes, including cell cycle regulation and apoptosis.

Medicine: this compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit cancer cell proliferation, migration, and invasion. .

類似化合物との比較

Magnolol: Known for its anti-inflammatory and anticancer properties.

Honokiol: Exhibits similar bioactivities to magnolol but with different stability and solubility profiles

Magnolin’s unique molecular targets and pathways make it a promising candidate for further research and potential therapeutic applications.

生物活性

Magnolin, a lignan compound primarily derived from the Magnolia genus, has garnered significant attention for its diverse biological activities, particularly its anticancer properties. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

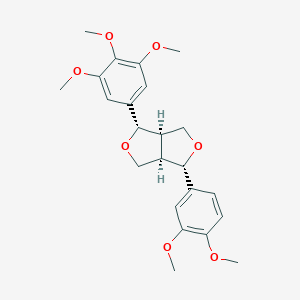

Chemical Structure and Sources

This compound is chemically identified as and is known for its complex structure featuring multiple methoxy groups. It is predominantly extracted from various species of the Magnolia plant, which are known for their rich phytochemical profiles. The compound exhibits a variety of pharmacological effects, making it a subject of interest in both traditional and modern medicine.

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. It has been shown to exert inhibitory effects on cancer cell proliferation through several mechanisms:

- Cell Cycle Arrest : this compound induces cell cycle arrest at the G1 and G2/M phases, disrupting the normal progression of cancer cells.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells via intrinsic pathways, which is crucial for eliminating malignant cells.

- Inhibition of Metastasis : this compound has demonstrated anti-invasive and anti-metastatic properties by modulating various signaling pathways, including the ERK/RSK2 pathway .

The mechanisms underlying this compound's biological activity are multifaceted:

- Signal Pathway Modulation : this compound inhibits the phosphatidylinositol 3-kinase (PI3K)-AKT pathway, which is often aberrantly activated in cancer cells. This inhibition leads to reduced mTOR activation and subsequent apoptosis induction .

- Oxidative Stress Reduction : The compound exhibits antioxidant properties that help mitigate oxidative stress, contributing to its protective effects against cellular damage .

- Anti-inflammatory Effects : this compound's anti-inflammatory activity further supports its role in cancer prevention and treatment by reducing inflammation-related tumor progression .

Pharmacological Activities

Beyond its anticancer properties, this compound exhibits a range of other pharmacological activities:

- Antioxidative Properties : It scavenges free radicals, thereby reducing oxidative damage to cells.

- Vasodilatory Effects : this compound has been shown to promote vasodilation, which can enhance blood flow and reduce cardiovascular risks.

- Nephroprotective Effects : Research indicates that this compound may protect against contrast-induced nephropathy, highlighting its potential in renal health .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the therapeutic potential of this compound in various contexts:

- Cancer Cell Lines : In vitro studies using human cancer cell lines have demonstrated significant reductions in cell viability when treated with this compound, supporting its development as a chemotherapeutic agent.

- Animal Models : Preclinical trials involving animal models have shown that this compound administration leads to reduced tumor sizes and improved survival rates compared to control groups .

特性

IUPAC Name |

(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIHSKBTNZNJIK-RZTYQLBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953134 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31008-18-1 | |

| Record name | Magnolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031008181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEDIORESINOL DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95DA2NWV8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。